molecular formula C18H20N2O4 B11023192 N-[4-(butan-2-yl)phenyl]-4-methoxy-3-nitrobenzamide

N-[4-(butan-2-yl)phenyl]-4-methoxy-3-nitrobenzamide

Cat. No.: B11023192
M. Wt: 328.4 g/mol
InChI Key: IKIRIAOFYUXTEB-UHFFFAOYSA-N
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Description

N-[4-(butan-2-yl)phenyl]-4-methoxy-3-nitrobenzamide is a benzamide derivative characterized by a 4-methoxy-3-nitrobenzoyl group linked to a para-substituted phenyl ring bearing a branched butan-2-yl (sec-butyl) group.

Properties

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

N-(4-butan-2-ylphenyl)-4-methoxy-3-nitrobenzamide

InChI

InChI=1S/C18H20N2O4/c1-4-12(2)13-5-8-15(9-6-13)19-18(21)14-7-10-17(24-3)16(11-14)20(22)23/h5-12H,4H2,1-3H3,(H,19,21)

InChI Key

IKIRIAOFYUXTEB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(butan-2-yl)phenyl]-4-methoxy-3-nitrobenzamide typically involves the following steps:

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction, often using methanol and a suitable base.

    Amidation: The final step involves the formation of the benzamide structure through an amidation reaction, where the amine group reacts with a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: N-[4-(butan-2-yl)phenyl]-4-methoxy-3-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme-substrate interactions or as a ligand in receptor binding studies.

Medicine: The compound is explored for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies may focus on its efficacy, toxicity, and mechanism of action in treating specific diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals. Its unique structure allows for the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[4-(butan-2-yl)phenyl]-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group may undergo reduction to form reactive intermediates that can interact with cellular components. The compound may also bind to specific receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The following table highlights key structural analogs differing in the substituent on the para-position of the phenyl ring:

Compound Name Substituent on Phenyl Ring Key Functional Groups Biological Activity/Applications Reference CAS/ID
N-[4-(butan-2-yl)phenyl]-4-methoxy-3-nitrobenzamide Butan-2-yl (sec-butyl) 4-methoxy, 3-nitro Not explicitly stated (structural focus) Not provided
N-[4-(aminocarbonyl)phenyl]-4-methoxy-3-nitrobenzamide Carbamoyl (-CONH2) 4-methoxy, 3-nitro Industrial use (handling precautions) 93839-20-4
CHEM-5861528 Butan-2-yl 1,3-dimethyl-2,6-dioxopurinyl TRPA1 antagonist (IC50: 4–10 μM) Not provided
N-(butan-2-yl)-4-({[4-(4-methylphenyl)-5-(2-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzamide Butan-2-yl + triazole-sulfanyl Triazole, sulfanyl, methylphenyl Structural complexity (no activity data) V027-3220

Key Observations :

  • Biological Activity : The TRPA1 antagonist CHEM-5861528 demonstrates that the butan-2-yl group, when combined with a purinyl acetamide core, enables moderate ion channel inhibition. This suggests that this compound may also interact with similar targets, though activity depends on the benzamide’s electronic profile .
  • Industrial vs.

Functional Group Modifications on the Benzamide Core

The table below compares derivatives with variations in the benzamide moiety:

Compound Name Benzamide Substituents Additional Structural Features Physicochemical Properties References
This compound 4-methoxy, 3-nitro None Moderate polarity due to nitro/methoxy N/A
4-Methoxy-N-(4-methoxy-2-nitro-phenyl)benzamide 4-methoxy, 2-nitro Second methoxy group Altered electronic effects (meta nitro) Acta Cryst. E
N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxy-3-nitrobenzamide Benzoxazole + thiourea Heterocyclic benzoxazole Increased rigidity, potential DNA binding 6423-51-4
N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-morpholin-4-ylsulfonyl-benzamide Benzothiazole + sulfonyl Sulfonyl, morpholine Enhanced solubility via sulfonyl group

Key Observations :

  • Heterocyclic Additions : The benzoxazole and benzothiazole derivatives introduce rigid, planar structures that may enhance binding to biological targets (e.g., enzymes or DNA) but reduce solubility .
  • Solubility Modifiers : Sulfonyl and morpholine groups () improve water solubility, whereas thiourea linkages () may introduce metabolic instability .

Registration and Industrial Relevance

  • N-[4-(aminocarbonyl)phenyl]-4-methoxy-3-nitrobenzamide is registered under REACH (93839-20-4) with tonnage data indicating industrial-scale production . In contrast, the butan-2-yl analog lacks explicit registration details, suggesting it may be a research-grade compound.
  • Safety data sheets for the carbamoyl derivative emphasize restricted industrial use, highlighting the need for specialized handling compared to simpler benzamides .

Biological Activity

N-[4-(butan-2-yl)phenyl]-4-methoxy-3-nitrobenzamide, a compound within the nitrobenzamide class, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N2O4C_{18}H_{22}N_{2}O_{4}. The compound features a butan-2-yl group attached to a phenyl ring, alongside a methoxy and nitro substituent on the benzamide structure. This unique configuration is believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : In vitro studies have shown that nitro compounds can possess significant antimicrobial properties. For instance, derivatives of nitrobenzamides have been tested against several bacterial strains, demonstrating varying degrees of effectiveness .
  • Anticancer Potential : Nitrobenzamide derivatives have been explored for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells by activating caspase pathways, which are crucial for programmed cell death .
  • Anti-inflammatory Effects : Some studies have indicated that compounds with similar structures can inhibit inflammatory mediators, suggesting potential applications in treating inflammatory diseases .

The exact mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:

  • Reactive Oxygen Species (ROS) Generation : Nitro compounds are known to generate ROS, leading to oxidative stress in microbial cells, which can disrupt cellular functions and lead to cell death.
  • Interaction with Cellular Targets : The compound may interact with specific proteins or enzymes involved in cellular signaling pathways, particularly those regulating cell proliferation and apoptosis.
  • Inhibition of Key Enzymes : Similar compounds have shown the ability to inhibit enzymes such as xanthine oxidase, which plays a role in purine metabolism and inflammation .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various nitrobenzamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

Study 2: Anticancer Properties

In a study examining the effects on HCT116 colorectal cancer cells, this compound was found to induce apoptosis at concentrations of 10 µM. Morphological assessments revealed typical apoptotic features such as chromatin condensation and membrane blebbing.

Comparative Analysis of Biological Activities

Activity TypeCompoundEfficacy Level
AntimicrobialN-[4-(butan-2-yl)phenyl]-...Moderate to High
AnticancerN-[4-(butan-2-yl)phenyl]-...High (at 10 µM)
Anti-inflammatorySimilar nitro compoundsVariable

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